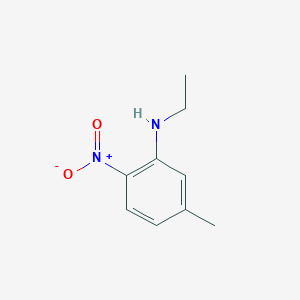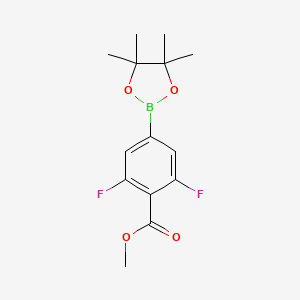![molecular formula C10H20N2O B1427155 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine CAS No. 1211575-84-6](/img/structure/B1427155.png)
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Übersicht
Beschreibung
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a research chemical with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The structure of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is characterized by a pyrrolidine ring attached to a piperidine ring via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a liquid at room temperature . Its InChI code is 1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Conformations
- Research on structurally related biphenyl analogues, including compounds with piperidine rings, focuses on their crystal structures and conformations. These compounds exhibit chair conformations of their piperidine rings and are studied for their structural characteristics in crystallography (Anqi Wan et al., 2015).
Medicinal Chemistry and Bioactivity
- Piperidine derivatives have been synthesized and evaluated for their bioactivity, such as anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These studies include molecular docking to understand the binding affinity of these compounds to specific proteins (I. Parveen et al., 2017).
- The synthesis of certain piperidine derivatives has been explored for their potential as biosynthetic intermediates for tropane alkaloids, highlighting the role of these compounds in synthetic organic chemistry (Xiao-Yan Ma et al., 2020).
Molecular Dynamics Simulation
- The corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the adsorption behaviors of these derivatives on metal surfaces (S. Kaya et al., 2016).
Drug Metabolism and Pharmacokinetics
- Studies have utilized in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research is crucial for understanding the metabolic pathways and the relative exposure of drug metabolites compared to the parent compound (R. Obach et al., 2018).
Antimicrobial Activity
- Novel piperidine compounds have been discovered and synthesized for their antimycobacterial activity, demonstrating the potential of piperidine derivatives in treating bacterial infections (R. Kumar et al., 2008).
Zukünftige Richtungen
The pyrrolidine scaffold, as found in 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine, continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-(1-methylpyrrolidin-3-yl)oxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNWKYKQUAGHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



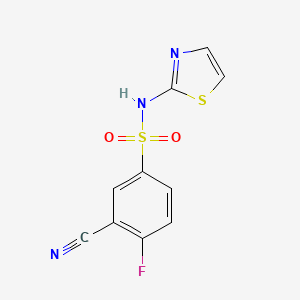
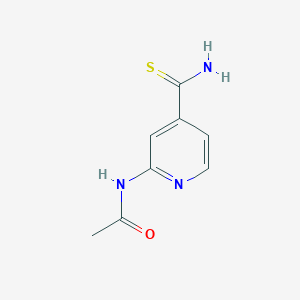
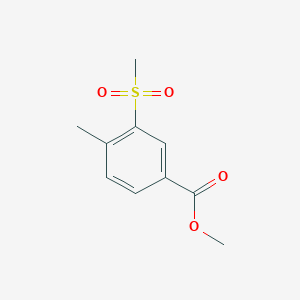
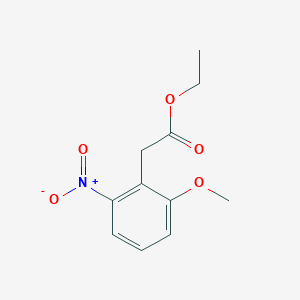
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
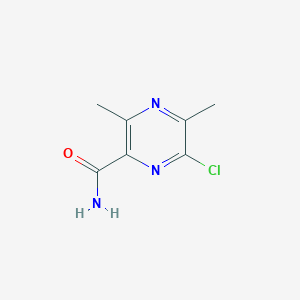

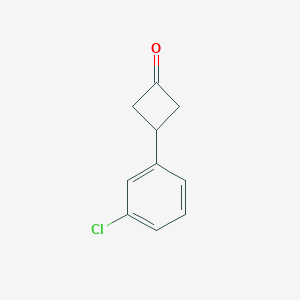
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)
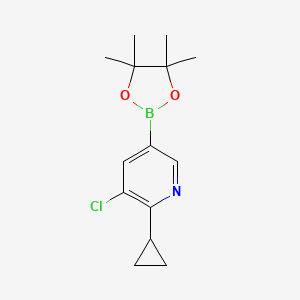
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
